![molecular formula C10H9ClF3N5 B2363178 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile CAS No. 337920-10-2](/img/structure/B2363178.png)

3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

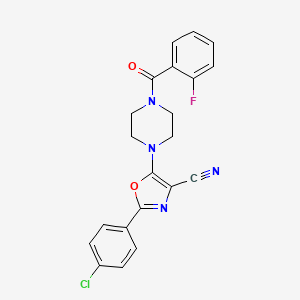

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrimidine. It contains a nitrogen atom at one of the positions in the six-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile and its derivatives have been utilized in various chemical syntheses. For instance, Zohdi (1997) demonstrated its use in creating poly-substituted triazolo[1,5-a]pyrimidine derivatives, highlighting its versatility in producing fluorinated compounds (Zohdi, 1997). Vandenberghe et al. (1996) explored its utility in cycloaddition reactions to produce 3-amino- or 6-cyano-substituted 2-pyridinone systems, demonstrating its potential in creating diverse heterocyclic structures (Vandenberghe et al., 1996).

Antibacterial and Anticancer Applications

In the field of medicinal chemistry, Bondock and Gieman (2015) synthesized derivatives of this compound and evaluated them for antibacterial and anticancer properties. They found that specific derivatives exhibited potent antibacterial activity against S. aureus and broad anticancer activity against several tumor cell lines (Bondock & Gieman, 2015).

Heterocyclic Synthesis

The compound has been instrumental in heterocyclic synthesis as well. For example, Gewald et al. (1995) used it in reactions to form various pyridinium salts and diamino-pyridinones, contributing to the development of novel heterocyclic compounds (Gewald et al., 1995). Fadda et al. (2012) also employed it in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, further expanding its application in creating diverse molecular structures (Fadda et al., 2012).

Mercury(II) Detection

Notably, Pan et al. (2015) designed pyridine-based derivatives of this compound for use as a chemosensor for highly sensitive and selective mercury(II) detection. This application underscores its potential in environmental monitoring and safety (Pan et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-amino-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N5/c1-19(18-8(16)2-3-15)9-7(11)4-6(5-17-9)10(12,13)14/h2,4-5,18H,16H2,1H3/b8-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFQUSQOTBVZCT-KRXBUXKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C(=C/C#N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2363103.png)

![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)